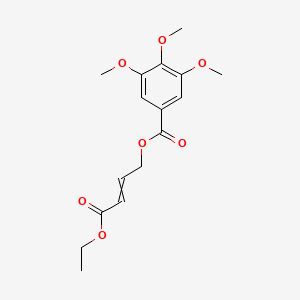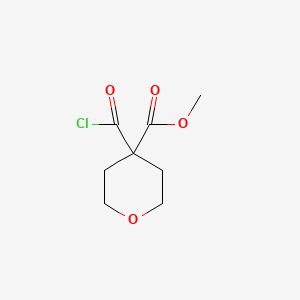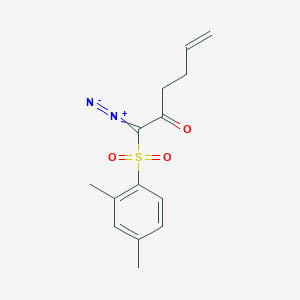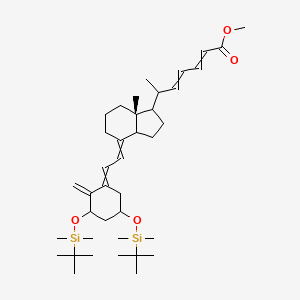![molecular formula C13H10O3 B14176875 4-Allyloxy-[1,2]naphthoquinone CAS No. 42164-68-1](/img/structure/B14176875.png)
4-Allyloxy-[1,2]naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyloxy-[1,2]naphthoquinone is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and chemical reactivity Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring, making them highly reactive and versatile in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxy-[1,2]naphthoquinone typically involves the alkylation of 1,2-naphthoquinone with allyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Allyloxy-[1,2]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The allyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Allyloxy-[1,2]naphthoquinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive quinone structure.
Mecanismo De Acción
The mechanism of action of 4-Allyloxy-[1,2]naphthoquinone involves its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. Additionally, the compound can interact with various cellular targets, including enzymes and receptors, modulating their activity and affecting cellular signaling pathways.
Comparación Con Compuestos Similares
1,4-Naphthoquinone: A parent compound with similar quinone structure but without the allyloxy group.
Juglone (5-Hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with a hydroxyl group.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Another naturally occurring naphthoquinone with a hydroxyl group.
Comparison: 4-Allyloxy-[1,2]naphthoquinone is unique due to the presence of the allyloxy group, which enhances its reactivity and potential applications. Compared to 1,4-naphthoquinone, it offers additional sites for chemical modification, making it a versatile compound for various synthetic and research applications. The presence of the allyloxy group also imparts different biological activities compared to juglone and lawsone, making it a valuable compound for exploring new therapeutic avenues.
Propiedades
Número CAS |
42164-68-1 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4-prop-2-enoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C13H10O3/c1-2-7-16-12-8-11(14)13(15)10-6-4-3-5-9(10)12/h2-6,8H,1,7H2 |
Clave InChI |
ZNCUVIUEUCWBPS-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC(=O)C(=O)C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)




![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)

![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)



